![molecular formula C9H9ClFN3O B6299037 C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 1228878-66-7](/img/structure/B6299037.png)
C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Overview
Description
“C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a complex compound that contains an oxadiazole ring, which is a heterocyclic compound with one oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a phenyl group that has a fluorine atom at the 3rd position . This compound is part of a class of compounds that have shown a wide variety of biological activities, particularly for cancer treatment .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various synthetic routes have been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles . These methods often involve the use of catalysts and specific reaction conditions .Molecular Structure Analysis
In the molecular structure of this compound, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal structure, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can be quite complex and depend on the specific substituents attached to the oxadiazole ring . These reactions often involve the inhibition of growth factors, enzymes, and kinases .Physical And Chemical Properties Analysis
The physical and chemical properties of “C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” would depend on its specific structure. For a similar compound, 5-Phenyl-1,3,4-oxadiazol-2-amine, the C-O and C=N bond lengths in the oxadiazole ring were found to be 1.369 and 1.364 Å, and 1.285 and 1.289 Å, respectively .Scientific Research Applications
Anticancer Agent
Oxadiazole compounds have shown promising results in the field of cancer research . They have been found to exhibit significant anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines . The anticancer potential of 1,3,4-oxadiazole derivatives has been demonstrated by inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Enzyme Inhibitor
1,3,4-Oxadiazole compounds have been found to inhibit various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Vasodilator
Oxadiazoles have been reported to have vasodilator applications . This could potentially be useful in the treatment of conditions such as hypertension.
Anticonvulsant
Oxadiazoles have also been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy.
Antidiabetic
Research has indicated that oxadiazoles may have potential antidiabetic applications . This could be beneficial in the management of diabetes.
Luminescent Properties
Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties . They are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .
Mechanism of Action
Target of Action
The primary targets of MFCD09475533, a compound with a 1,3,4-oxadiazole scaffold, are believed to be involved in cancer therapy . Oxadiazoles have been recognized for their high therapeutic values and are known to interact with nucleic acids, enzymes, and globular proteins . They have been found to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
MFCD09475533 interacts with its targets, leading to the inhibition of growth factors, enzymes, and kinases . This interaction contributes to its antiproliferative effects, making it a promising scaffold in medicinal chemistry . The compound’s mode of action involves various mechanisms, depending on the specific enzyme or protein it targets .
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involved in cancer cell proliferation . By inhibiting specific biological targets such as telomerase activity, HDAC, thymidylate synthase, and thymidine phosphorylase enzyme, it disrupts the normal functioning of these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The result of MFCD09475533’s action is a decrease in cancer cell proliferation . Its interaction with various enzymes and proteins disrupts the normal functioning of biochemical pathways, leading to its antiproliferative effects . The compound has been found to exhibit promising anticancer activity .
Future Directions
Oxadiazole derivatives, including “C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride”, have shown promising results in the field of medicinal chemistry, particularly for cancer treatment . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .
properties
IUPAC Name |
[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXRGZBWVYOYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride | |
CAS RN |
1228878-66-7 |
Source
|
Record name | 1,3,4-Oxadiazole-2-methanamine, 5-(3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228878-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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